molecular formula C16H15N3O4S B2536290 N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396865-80-7

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2536290
CAS No.: 1396865-80-7
M. Wt: 345.37
InChI Key: ADXBCGRWPICFGI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrimidothiazine core, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrimidothiazine core

    Benzodioxole Synthesis: The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Pyrimidothiazine Core Construction: The pyrimidothiazine core can be constructed via a condensation reaction between a thioamide and a β-ketoester, followed by cyclization.

    Carboxamide Introduction: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-5-17-16-19(15(9)21)6-10(7-24-16)14(20)18-11-2-3-12-13(4-11)23-8-22-12/h2-5,10H,6-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXBCGRWPICFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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